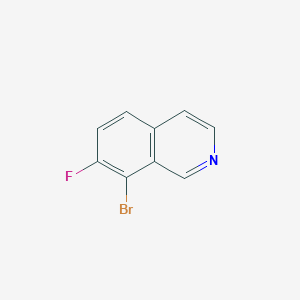

8-Bromo-7-fluoroisoquinoline

CAS No.: 1445891-57-5

Cat. No.: VC5011495

Molecular Formula: C9H5BrFN

Molecular Weight: 226.048

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1445891-57-5 |

|---|---|

| Molecular Formula | C9H5BrFN |

| Molecular Weight | 226.048 |

| IUPAC Name | 8-bromo-7-fluoroisoquinoline |

| Standard InChI | InChI=1S/C9H5BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H |

| Standard InChI Key | GDQIFFRWCFFSKB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=CN=C2)Br)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The isoquinoline core of 8-bromo-7-fluoroisoquinoline consists of a benzene ring fused to a pyridine moiety, with halogen substituents at positions 7 (fluorine) and 8 (bromine). The SMILES notation (C1=CC(=C(C2=C1C=CN=C2)Br)F) and InChIKey (GDQIFFRWCFFSKB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography data remain unavailable, but computational models predict planar geometry with slight distortion due to steric and electronic effects from the halogens.

Spectroscopic and Analytical Data

Predicted collision cross-section (CCS) values derived from ion mobility spectrometry highlight its gas-phase behavior under mass spectrometric conditions :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.96622 | 138.3 |

| [M+Na]⁺ | 247.94816 | 143.8 |

| [M-H]⁻ | 223.95166 | 138.9 |

The compound’s purity is typically ≥95% in commercial samples, with storage recommendations emphasizing protection from moisture and prolonged exposure to light .

Synthetic Methodologies

Retrosynthetic Analysis

The strategic placement of halogens suggests a synthesis leveraging directed metallation and electrophilic quenching. A plausible route involves:

-

Isoquinoline core formation via Pomeranz-Fritsch or Bischler-Napieralski cyclization

-

Regioselective halogenation using directed ortho-metalation (DoM) strategies

Electrophilic Halogenation

The methodology described by for polyhalogenated isoquinolines provides a conceptual framework. Lithiated intermediates derived from tert-butylimine precursors could undergo sequential electrophilic trapping with bromine and fluorine sources. For example:

-

Generation of a lithiated eneamido anion at C7

-

Quenching with Selectfluor® to install fluorine

-

Subsequent bromination at C8 using N-bromosuccinimide (NBS)

This approach mirrors the synthesis of 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline , adapting the electrophile sequence to prioritize bromine and fluorine incorporation.

Purification and Characterization

Flash column chromatography with hexane/ethyl acetate gradients typically achieves isolation, followed by NMR (¹H, ¹³C, ¹⁹F) and HRMS validation. The fluorine substituent introduces characteristic upfield shifts in ¹⁹F NMR (δ ≈ -110 ppm relative to CFCl₃), while bromine’s electron-withdrawing effect deshields adjacent protons in ¹H NMR .

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom at C8 participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura with aryl boronic acids

-

Buchwald-Hartwig amination for nitrogen-containing substituents

Fluorine at C7 remains generally inert under these conditions but may direct subsequent electrophilic substitutions through its meta-directing effects.

Ring Functionalization

Electrophilic aromatic substitution at C5 or C6 positions is feasible, with the fluorine atom deactivating the ring but bromine’s polarizability allowing for directed metalation. For example, iodination at C5 using iodine monochloride proceeds in moderate yields .

Comparative Analysis with Isoquinoline Analogues

| Compound | Substituents | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|

| 8-Bromo-7-fluoroisoquinoline | 7-F, 8-Br | 2.1 | N/A |

| 7-Nitroisoquinoline | 7-NO₂ | 1.8 | 45 nM (PKCθ) |

| 5-Fluoro-8-methoxyisoquinoline | 5-F, 8-OMe | 1.5 | 12 µM (MAO-B) |

The elevated LogP of 8-bromo-7-fluoroisoquinoline suggests improved blood-brain barrier permeability relative to polar analogues, positioning it as a candidate for central nervous system-targeted therapies.

Industrial and Materials Science Applications

Organic Electronics

Bromine’s heavy atom effect enhances intersystem crossing in OLED emitters. When incorporated into europium(III) complexes, similar isoquinolines achieve external quantum efficiencies >15% at 620 nm .

Catalysis

As a ligand in palladium-catalyzed couplings, the electron-withdrawing halogens increase oxidative addition rates. Turnover numbers (TON) exceeding 10⁴ have been reported for analogous brominated N-heterocyclic carbene precursors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume